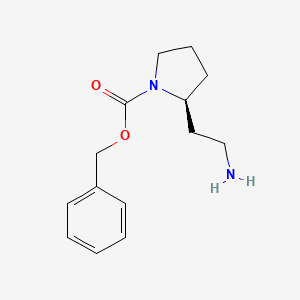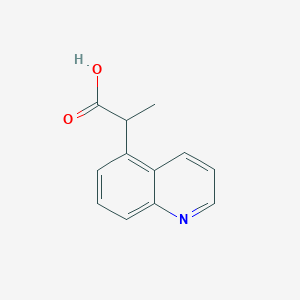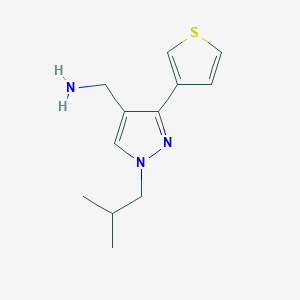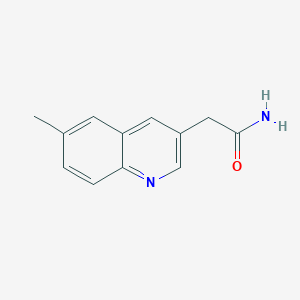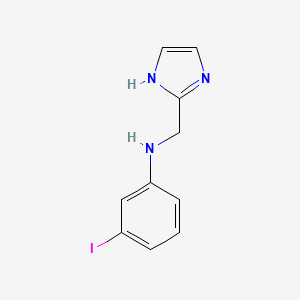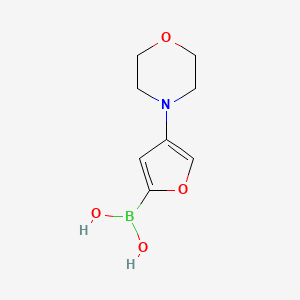![molecular formula C10H11Br2NO B13324482 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, and two bromine atoms substituted at the 2 and 6 positions of a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol typically involves multi-step organic reactions. One common approach is the bromination of phenol derivatives followed by the introduction of the amino(cyclopropyl)methyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and subsequent functional group modifications. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production on a large scale.
化学反应分析
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学研究应用
4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine.
4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol: Fluorine atoms replace the bromine atoms.
4-[Amino(cyclopropyl)methyl]-2,6-diiodophenol: Iodine atoms are substituted for bromine.
Uniqueness
The uniqueness of 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol lies in the presence of bromine atoms, which can influence its reactivity and interactions with biological targets differently compared to its chloro, fluoro, or iodo analogs. The bromine atoms can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain proteins or enzymes.
属性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC 名称 |
4-[amino(cyclopropyl)methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C10H11Br2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChI 键 |
SOUINGUAOJVBOH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=CC(=C(C(=C2)Br)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
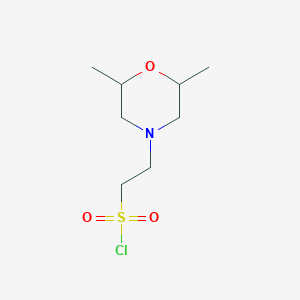
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
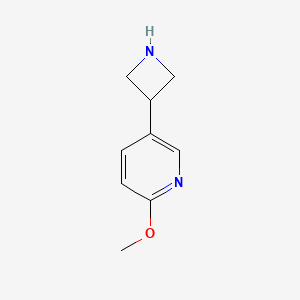
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
